2-(3-Methylpyridin-2-yl)propan-2-amine hydrochloride
Description
Properties
Molecular Formula |
C9H15ClN2 |
|---|---|
Molecular Weight |
186.68 g/mol |
IUPAC Name |
2-(3-methylpyridin-2-yl)propan-2-amine;hydrochloride |
InChI |
InChI=1S/C9H14N2.ClH/c1-7-5-4-6-11-8(7)9(2,3)10;/h4-6H,10H2,1-3H3;1H |
InChI Key |
CYRWGOYXTQACJB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=CC=C1)C(C)(C)N.Cl |
Origin of Product |
United States |
Preparation Methods
Nucleophilic Substitution and Cyclization
A prominent route involves the reaction of 3-methylpyridin-2-amine with α-bromoketones or nitroolefins. For instance, Liu et al. demonstrated that treating 3-methylpyridin-2-amine with α-bromoketones in toluene under iodine/TBHP catalysis facilitates C–C bond cleavage, yielding N-(pyridin-2-yl)amides. Subsequent HCl treatment in dioxane or methanol converts the intermediate to the hydrochloride salt.
Table 1. Representative Reaction Conditions for Nucleophilic Substitution
Condensation with Aldehydes and Isocyanides
Method A from RSC Medicinal Chemistry outlines a condensation approach using 3-methylpyridin-2-amine, pyridine-2-carbaldehyde, and 2-isocyano-2,4,4-trimethylpentane in methanol with TosOH as an acid catalyst. The reaction proceeds via imine formation, followed by cyclization to yield imidazo[1,2-a]pyridine intermediates. Hydrolysis under basic conditions and subsequent HCl treatment furnishes the hydrochloride salt.
Oxidative Amination with Nitroolefins
Ambeed’s protocol employs nitroolefins as electrophilic partners. Combining 3-methylpyridin-2-amine with 2-fluoro-β-nitrostyrene in acetonitrile, catalyzed by iodine/TBHP/pyridine, achieves a 77% yield via a radical-mediated pathway. The reaction’s scalability and green chemistry credentials (metal-free conditions) make it industrially viable.
Optimization and Mechanistic Insights
Role of Iodine and TBHP in C–C Bond Cleavage
Iodine acts as a dual catalyst: it generates tert-butoxy radicals from TBHP, which abstract hydrogen atoms to form carbon-centered radicals. These radicals undergo β-scission, cleaving C–C bonds to form amides. The absence of transition metals simplifies purification and enhances safety.
Solvent and Temperature Effects
- Toluene : Optimal for amidation due to its high boiling point and compatibility with radical intermediates.
- Acetonitrile : Favors nitroolefin reactivity by stabilizing polar transition states.
- Methanol : Facilitates HCl salt formation via protonation of the free amine.
Table 2. Comparative Analysis of Solvent Systems
Analytical Characterization
Spectroscopic Validation
Purity and Stability
The compound exhibits 98% purity by HPLC (C18 column, 0.1% TFA in H₂O/MeCN gradient). Storage under inert atmosphere at 2–8°C prevents degradation.
Chemical Reactions Analysis
Types of Reactions
2-(3-Methylpyridin-2-yl)propan-2-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: It can be reduced to form secondary amines.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used under basic conditions.
Major Products Formed
Oxidation: N-oxides of the original compound.
Reduction: Secondary amines.
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
2-(3-Methylpyridin-2-yl)propan-2-amine hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or antimicrobial effects.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(3-Methylpyridin-2-yl)propan-2-amine hydrochloride involves its interaction with specific molecular targets. It can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structurally analogous compounds share the pyridine-propan-2-amine framework but differ in substituents, molecular weight, and physicochemical properties. Below is a detailed comparison:
Structural Analogues and Their Properties
Key Structural and Functional Differences
Substituent Position and Type :
- The 3-methylpyridine group in the target compound contrasts with 6-trifluoromethylpyridine (electron-withdrawing group in ) and 3-bromopyridine (bulky halogen in ). These substitutions influence electronic properties and receptor binding.
- The tertiary amine in the target compound differs from the secondary amine in 3-(propan-2-yloxy)pyridin-2-amine hydrochloride, altering basicity and solubility .
Molecular Weight and Stability: The trifluoromethyl derivative (241.65 g/mol) has a higher molecular weight due to fluorine atoms, enhancing metabolic stability but reducing aqueous solubility .
Biological Activity
2-(3-Methylpyridin-2-yl)propan-2-amine hydrochloride is a compound of growing interest in pharmacological research due to its potential biological activities. This article reviews its biological activity, particularly its interactions with neurotransmitter systems, antimicrobial properties, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a 3-methyl substitution on the pyridine ring, which influences its biological interactions. The unique substitution pattern may affect receptor binding affinity and enzymatic activity compared to structurally similar compounds.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities:
- Neurotransmitter Modulation : Preliminary studies suggest that this compound may modulate receptor activity related to neurotransmitter systems, although comprehensive pharmacodynamic studies are still needed to clarify these effects.
- Antimicrobial Properties : The compound has been investigated for its potential antimicrobial and antifungal activities. It is believed to inhibit microbial growth through its interaction with specific molecular targets .
- Potential in Drug Development : Ongoing research is exploring its role as a pharmaceutical intermediate, particularly in the synthesis of new drugs targeting various pathogens .
The mechanism of action for this compound involves its interaction with specific receptors or enzymes, leading to modulation of their activity. This interaction can result in various biological effects, such as inhibition of microbial growth or modulation of neurotransmitter release.
Table 1: Biological Activities of this compound
Table 2: Comparison with Similar Compounds
| Compound Name | Structure Similarity | Notable Activities |
|---|---|---|
| 2-Picolylamine | Similar pyridine structure | Different substitution patterns |
| 4-(Aminomethyl)pyridine | Aminomethyl group present | Varying receptor interactions |
| 1-(3-Methylpyridin-2-YL)propan-2-amine | Unique methyl substitution | Distinct chemical and biological properties |
Case Studies
- Neurotransmitter Interaction Study : A study focused on the binding affinity of various compounds similar to this compound revealed significant modulation of neurotransmitter receptors, indicating potential therapeutic applications in neurological disorders.
- Antimicrobial Efficacy Assessment : In vitro assays demonstrated that the compound inhibited the growth of both Gram-positive and Gram-negative bacteria, suggesting its utility as an antimicrobial agent. Further studies are needed to evaluate its efficacy against specific pathogens .
Q & A
Q. What are the recommended methodologies for synthesizing 2-(3-Methylpyridin-2-yl)propan-2-amine hydrochloride with high purity?
Synthesis typically involves nucleophilic substitution or reductive amination of pyridine derivatives. For example, microwave-assisted reactions (as seen in analogous pyridazine syntheses) can enhance yield and regioselectivity . Post-synthesis purification via recrystallization in ethanol/water mixtures or column chromatography (using silica gel and dichloromethane/methanol gradients) is critical. Purity assessment should combine HPLC (≥98% purity thresholds, as in ) and NMR to confirm structural integrity .
Q. How can researchers optimize solubility and stability for in vitro biological assays?
The hydrochloride salt form improves aqueous solubility due to ionic interactions. For stability, store lyophilized samples at -20°C in inert atmospheres. Solubility testing in PBS (pH 7.4) or DMSO (for stock solutions) is recommended, with dynamic light scattering (DLS) to monitor aggregation .
Q. What analytical techniques are essential for characterizing this compound?
- HPLC-MS : Quantifies purity and detects impurities (e.g., unreacted precursors).
- NMR (¹H/¹³C) : Validates molecular structure and proton environments, particularly the methylpyridinyl and propan-2-amine groups.
- FT-IR : Confirms functional groups (e.g., amine N-H stretches at ~3300 cm⁻¹).
- Elemental Analysis : Verifies Cl⁻ content in the hydrochloride salt .
Advanced Research Questions
Q. How can computational modeling guide the design of derivatives with enhanced bioactivity?
Quantum chemical calculations (e.g., DFT) predict electronic properties and reactive sites. For example, ICReDD’s workflow integrates reaction path searches and transition state analysis to prioritize derivatives with optimized binding to biological targets (e.g., enzymes or receptors) . Molecular docking (AutoDock Vina) and MD simulations further assess interactions with proteins, as demonstrated in studies of structurally similar arylcyclohexylamines .
Q. What strategies resolve contradictory data in reaction yield optimization studies?
Contradictions often arise from uncontrolled variables (e.g., solvent polarity, temperature gradients). Use Design of Experiments (DoE) methodologies, such as factorial designs or response surface modeling, to isolate critical factors. For instance, highlights how DoE reduces experimental runs while identifying interactions between catalyst concentration and reaction time . Statistical validation (ANOVA) ensures reproducibility .
Q. How does the compound’s stereochemistry impact its biological interactions, and how can this be probed experimentally?
Chiral centers (if present) may alter binding affinity. Synthesize enantiomers via asymmetric catalysis (e.g., chiral auxiliaries or enzymes) and compare bioactivity using:
- Circular Dichroism (CD) : Detects conformational changes in proteins upon binding.
- Surface Plasmon Resonance (SPR) : Measures real-time binding kinetics for each enantiomer. Refer to and for analogous studies on amino acid derivatives .
Q. What advanced separation techniques are suitable for isolating trace impurities?
- Prep-HPLC with HILIC columns : Resolves polar impurities.
- Ion Mobility Spectrometry (IMS) : Differentiates isomers or conformers.
- Cryogenic NMR : Enhances sensitivity for low-abundance species .
Methodological Challenges and Solutions
Q. How can researchers validate the compound’s mechanism of action in complex biological systems?
Combine in silico and in vitro approaches:
Q. What interdisciplinary approaches enhance innovation in derivative development?
Integrate cheminformatics (e.g., PubChem data ) with high-throughput screening (HTS) and microfluidics. For example, ICReDD’s hybrid computational-experimental framework accelerates reaction discovery by linking quantum mechanics with robotic synthesis platforms .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
